2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile is a complex organic compound that features a benzotriazole moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multiple steps. One common route starts with the preparation of the benzotriazole moiety, which is then linked to the pyrimidine ring through a series of reactions involving thiol groups and nitrile functionalities. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzoic acid
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 1-(2-(1H-1,2,3-Benzotriazol-1-ylmethoxy)phenyl)ethanone
Uniqueness
What sets 2-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile apart is its unique combination of a benzotriazole moiety with a pyrimidine ring.
Properties
Molecular Formula |
C18H12N6OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethylsulfanyl)-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H12N6OS/c19-10-13-16(12-6-2-1-3-7-12)20-18(21-17(13)25)26-11-24-15-9-5-4-8-14(15)22-23-24/h1-9H,11H2,(H,20,21,25) |
InChI Key |
RDGBWEJJPGRVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCN3C4=CC=CC=C4N=N3)C#N |
Origin of Product |
United States |
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